Akt-IN-8 Exhibits Superior AKT2 Potency Compared to MK-2206 and Ipatasertib
Akt-IN-8 demonstrates an IC50 of 2.44 nM for AKT2, which is 5-fold more potent than MK-2206 (IC50 = 12 nM) and 7.4-fold more potent than Ipatasertib (IC50 = 18 nM) .
| Evidence Dimension | AKT2 isoform inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.44 nM |
| Comparator Or Baseline | MK-2206 (IC50 = 12 nM); Ipatasertib (IC50 = 18 nM) |
| Quantified Difference | 5-fold vs MK-2206; 7.4-fold vs Ipatasertib |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
AKT2 plays a critical role in insulin signaling and glucose metabolism; higher potency against AKT2 may be essential for metabolic studies and cancer models where AKT2 is the dominant driver.
